5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 925075-78-1
VCID: VC21377035
InChI: InChI=1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22)
SMILES: CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O
Molecular Formula: C15H19ClN2O4
Molecular Weight: 326.77g/mol

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid

CAS No.: 925075-78-1

Cat. No.: VC21377035

Molecular Formula: C15H19ClN2O4

Molecular Weight: 326.77g/mol

* For research use only. Not for human or veterinary use.

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid - 925075-78-1

Specification

CAS No. 925075-78-1
Molecular Formula C15H19ClN2O4
Molecular Weight 326.77g/mol
IUPAC Name 5-[5-(butanoylamino)-2-chloroanilino]-5-oxopentanoic acid
Standard InChI InChI=1S/C15H19ClN2O4/c1-2-4-13(19)17-10-7-8-11(16)12(9-10)18-14(20)5-3-6-15(21)22/h7-9H,2-6H2,1H3,(H,17,19)(H,18,20)(H,21,22)
Standard InChI Key ITOLKVYYFCMDEY-UHFFFAOYSA-N
SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)CCCC(=O)O

Introduction

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a chloroaniline moiety, and a pentanoic acid structure. This compound is identified by the CAS number 925075-78-1 and has potential applications in medicinal chemistry and organic synthesis .

Synthesis

The synthesis of 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid involves several key steps that may require optimization of solvent choice, temperature, and reaction time to maximize yield and purity. The process typically involves the reaction of appropriate precursors under controlled conditions to form the desired compound.

Potential Applications

Given its structural complexity and functional groups, 5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid may have applications in medicinal chemistry, particularly in the development of new drugs. Its ability to participate in various chemical reactions makes it a versatile intermediate in organic synthesis.

Chemical Reactions

This compound can undergo reactions typical for amides and carboxylic acids. For example, it can react with alcohols under acidic conditions to form esters, which is a common transformation in organic synthesis.

Safety and Handling

5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid is classified as an irritant, requiring appropriate handling and safety precautions when used in research settings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator